Aluminum;magnesium;2-acetyloxybenzoic acid;pentahydroxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

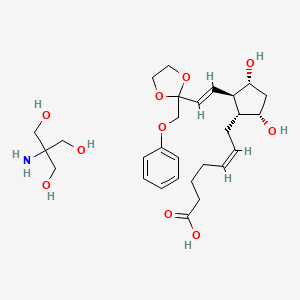

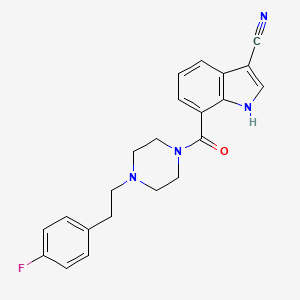

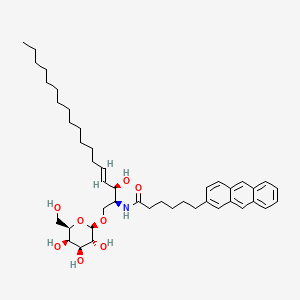

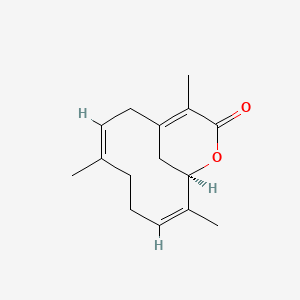

The compound “Aluminum;magnesium;2-acetyloxybenzoic acid;pentahydroxide” is a combination of three distinct chemicals: aluminium hydroxide, aspirin (acetylsalicylic acid), and magnesium hydroxide. This mixture is commonly used in pharmaceutical formulations to provide relief from pain, inflammation, and gastrointestinal discomfort. Aluminium hydroxide and magnesium hydroxide act as antacids, neutralizing stomach acid, while aspirin serves as an analgesic and anti-inflammatory agent .

Synthetic Routes and Reaction Conditions:

Aspirin: Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride in the presence of an acid catalyst, typically sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure high yield and purity.

Aluminium Hydroxide: Aluminium hydroxide is typically prepared by reacting aluminium salts, such as aluminium chloride, with a base like sodium hydroxide. The reaction precipitates aluminium hydroxide, which is then filtered, washed, and dried.

Magnesium Hydroxide: Magnesium hydroxide is produced by reacting magnesium salts, such as magnesium chloride, with sodium hydroxide. The resulting precipitate is filtered, washed, and dried.

Industrial Production Methods: In industrial settings, the production of this compound involves the precise mixing of the three components in specific ratios. The mixture is then processed into various dosage forms, such as tablets or suspensions, ensuring uniform distribution of each component .

Types of Reactions:

Oxidation and Reduction: Aspirin can undergo hydrolysis to form salicylic acid and acetic acid. Aluminium hydroxide and magnesium hydroxide primarily participate in neutralization reactions with acids.

Substitution: Aspirin can undergo acetylation reactions, while aluminium hydroxide and magnesium hydroxide can participate in ion-exchange reactions.

Common Reagents and Conditions:

Aspirin Hydrolysis: Water and acidic or basic conditions.

Neutralization Reactions: Hydrochloric acid or other strong acids.

Major Products:

Aspirin Hydrolysis: Salicylic acid and acetic acid.

Neutralization: Formation of water and corresponding salts (e.g., aluminium chloride, magnesium chloride)

Chemistry:

Catalysis: Aluminium hydroxide is used as a catalyst in various chemical reactions.

Buffering Agent: Magnesium hydroxide is used as a buffering agent in chemical formulations.

Biology:

Drug Delivery: The combination is studied for its potential in controlled drug release systems.

Antacid Formulations: Used to study the effects of antacids on gastric pH levels.

Medicine:

Pain Relief: Aspirin is widely used for its analgesic properties.

Gastrointestinal Relief: Aluminium hydroxide and magnesium hydroxide are used to treat conditions like heartburn and acid indigestion

Industry:

Pharmaceuticals: The mixture is used in the production of over-the-counter medications.

Cosmetics: Magnesium hydroxide is used in antiperspirants and deodorants.

Aspirin:

Aluminium Hydroxide and Magnesium Hydroxide:

Comparación Con Compuestos Similares

Calcium Carbonate: Another common antacid used to neutralize stomach acid.

Sodium Bicarbonate: Used as an antacid and in baking.

Comparison:

Effectiveness: Aluminium hydroxide and magnesium hydroxide provide a balanced antacid effect, with aluminium hydroxide offering prolonged action and magnesium hydroxide providing rapid relief.

Side Effects: Magnesium hydroxide can cause diarrhea, while aluminium hydroxide may cause constipation. .

This detailed article provides a comprehensive overview of the compound “Aluminum;magnesium;2-acetyloxybenzoic acid;pentahydroxide,” covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Propiedades

Número CAS |

59215-60-0 |

|---|---|

Fórmula molecular |

C9H13AlMgO9 |

Peso molecular |

316.48 g/mol |

Nombre IUPAC |

aluminum;magnesium;2-acetyloxybenzoic acid;pentahydroxide |

InChI |

InChI=1S/C9H8O4.Al.Mg.5H2O/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;;;;;;;/h2-5H,1H3,(H,11,12);;;5*1H2/q;+3;+2;;;;;/p-5 |

Clave InChI |

YWDPCWSTJDPNGQ-UHFFFAOYSA-I |

SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |

SMILES canónico |

CC(=O)OC1=CC=CC=C1C(=O)O.[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |

| 59215-60-0 | |

Sinónimos |

Ascriptin aspirin - aluminum hydroxide - magnesium hydroxide aspirin, aluminum hydroxide, magnesium hydroxide drug combination |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3',4,6-trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E,6E)-octa-2,4,6-trienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1233088.png)